2-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S/c1-20-10-6-8-15(20)16(21-11-4-5-12-21)13-19-24(22,23)17-9-3-2-7-14(17)18/h2-3,6-10,16,19H,4-5,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKXIIUPLQKUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2Cl)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₃ClN₂O₂S
- Molecular Weight : 270.75 g/mol
- CAS Number : 1039970-28-9
Research indicates that compounds similar to 2-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide exhibit diverse biological activities, including:
- Anticancer Activity : Compounds in the benzenesulfonamide class have shown significant inhibitory effects on various cancer cell lines. For instance, derivatives have been reported to inhibit the growth of human scirrhous gastric carcinoma cells with IC₅₀ values ranging from 0.73 to 2.38 μM .
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory potency against several enzymes, including carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and other diseases .
Biological Activity Overview
The compound is part of a broader class of pyrrole-containing molecules that have been extensively studied for their biological activities. The following table summarizes key findings related to its biological effects:
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Anticancer Efficacy : A study demonstrated that a derivative with a similar structure significantly inhibited cell migration in pancreatic cancer cells, suggesting potential for metastasis prevention .
- Enzyme Interaction : Research on pyrrole derivatives indicated strong binding affinity to human deacetylase Sirtuin 2 (HDSirt2), which plays a role in cellular aging and cancer progression .
- Antimicrobial Properties : Compounds derived from benzenesulfonamide have shown promising results against various bacterial strains, indicating potential use as antibacterial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
(a) 4-Fluoro Analog (CAS 1049417-56-2)
- Structure : 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide.
- Key Differences : Fluorine replaces chlorine at the para position on the benzene ring.
- Impact : The electron-withdrawing fluorine may alter electronic properties and binding interactions compared to the chloro-substituted compound. Molecular weight (351.4 vs. ~377.8 for the target compound) suggests differences in pharmacokinetics .
(b) Chlorsulfuron (CAS 64902-72-3)
- Structure: 2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide.
- Key Differences : A triazine-carbamoyl group replaces the ethyl-pyrrolidine-pyrrole side chain.
- Application : Herbicide, highlighting how sulfonamide derivatives can diverge in function based on substituents .
Side Chain Modifications
(a) N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzenesulfonamide (CAS 1421496-45-8)
- Structure : Pyridazine and pyrrole groups replace pyrrolidine in the side chain.
- Higher molecular weight (377.8 vs. 351.4 for the fluoro analog) may affect solubility .
(b) 2-chloro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide (CAS 2034269-38-8)
- Structure : Pyrazole and thiophene replace pyrrolidine and pyrrole in the side chain.
- Impact : Thiophene’s sulfur atom may influence electronic properties and metabolic stability compared to nitrogen-rich heterocycles in the target compound .
(a) 2-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazol-5-yl)acetamide (Compound 51)
Table 1: Structural and Functional Comparison
Key Observations:
Halogen Effects : Chloro substituents may enhance binding affinity to hydrophobic pockets in enzymes compared to fluoro analogs .
Heterocyclic Influence : Pyrrolidine and pyrrole groups likely improve solubility and hydrogen-bonding interactions, critical for drug-like properties .
Application Divergence : Structural variations (e.g., triazine vs. pyrrolidine) shift applications from herbicides to anticancer agents .
Q & A
Basic: How can researchers optimize the synthesis yield of this sulfonamide derivative?
Answer:
Optimization involves systematic variation of reaction parameters such as solvent choice, catalyst loading, and temperature. For example, pyridine is commonly used as both solvent and base in sulfonamide formation (as in ), while DMF with potassium carbonate is effective for nucleophilic substitution in pyrrolidine derivatives (). Key steps include:
- Catalyst selection : DMAP (4-dimethylaminopyridine) enhances reaction efficiency by activating sulfonic acid chlorides .
- Purification : Column chromatography (silica gel) followed by recrystallization (petroleum ether/ethyl acetate) improves purity and yield .
- Monitoring : TLC analysis ensures reaction completion, especially for time-sensitive steps like heating at 150°C for 20 hours in DMF .
Basic: What analytical techniques confirm the structural integrity of this compound?
Answer:
A multi-technique approach is recommended:
- NMR spectroscopy : 1H NMR (e.g., DMSO-d6) identifies aromatic protons (δ 7.35–7.29 ppm) and pyrrolidine/pyrrole substituents (δ 3.33–3.30 ppm) .
- HPLC : Reverse-phase chromatography with UV detection validates purity (>95%) and resolves co-eluting impurities (e.g., using relative response factors as in ) .
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns in crystalline forms .
Advanced: How should researchers design experiments to investigate substituent effects on reactivity?
Answer:
A factorial design approach is ideal:
- Variables : Vary substituents on the pyrrolidine ring (e.g., methyl vs. ethyl groups) or benzenesulfonamide moiety (e.g., chloro vs. methoxy groups) .
- Response metrics : Track reaction yield, purity (HPLC), and steric/electronic effects (via DFT calculations or Hammett constants).
- Control groups : Use unsubstituted analogs (e.g., 2-fluorobenzaldehyde in ) as baselines for comparison.
Advanced: How can NMR data discrepancies between theoretical predictions and experimental results be resolved?
Answer:
Discrepancies often arise from:
- Stereochemical impurities : Check for diastereomers via 2D NMR (e.g., NOESY) .
- Solvent effects : Compare spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) .
- By-products : Re-run purification (e.g., silica gel chromatography) and re-analyze fractions .
Basic: What purification methods effectively remove by-products in synthesis?
Answer:
- Liquid-liquid extraction : Use ethyl acetate/water partitioning to separate polar impurities (e.g., unreacted amines) .
- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the target compound .
- Recrystallization : Ethyl acetate/petroleum ether mixtures produce high-purity crystals .
Advanced: What statistical designs are suitable for optimizing multi-variable synthesis parameters?
Answer:
- Split-plot designs : Ideal for hierarchical variables (e.g., temperature as a main plot, catalyst loading as a subplot) .
- Response Surface Methodology (RSM) : Models interactions between factors like solvent volume, reaction time, and temperature .
- Taguchi orthogonal arrays : Reduces experimental runs while maximizing data on critical parameters (e.g., molar ratios) .
Advanced: How to assess the environmental fate of this compound using laboratory studies?
Answer:
Follow the framework in :
- Abiotic studies : Measure hydrolysis rates (pH 4–9), photolysis (UV exposure), and sorption to soil .
- Biotic studies : Use microbial degradation assays (e.g., OECD 301B) and LC-MS to track metabolites.
- Ecotoxicity : Test acute/chronic effects on model organisms (e.g., Daphnia magna) at environmentally relevant concentrations.
Basic: What are critical steps in scaling up synthesis from milligram to gram scale?
Answer:
- Solvent volume adjustment : Maintain molar ratios (e.g., 0.25 M in n-butanol for microwave reactions) .
- Heat transfer : Optimize stirring rates and heating sources (e.g., oil bath vs. microwave) to avoid hotspots .
- Workup efficiency : Scale liquid-liquid extraction volumes proportionally (e.g., 50 mL CH2Cl2 per 0.5 mmol starting material) .
Advanced: How to validate compound purity when traditional methods show conflicts?
Answer:
Combine orthogonal methods:
- HPLC-MS : Detects low-abundance impurities with m/z matching potential by-products .
- Elemental analysis : Verify %N and %C (e.g., 7.5% N observed vs. 7.99% calculated in ) .
- DSC/TGA : Thermal analysis identifies polymorphic forms or solvates that may skew purity metrics .
Advanced: How can computational modeling aid in understanding this compound’s reactivity?
Answer:
- DFT calculations : Predict reaction pathways (e.g., nucleophilic attack at sulfonamide sulfur) and transition states .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to guide SAR studies.
- Solvent modeling : COSMO-RS simulations optimize solvent selection for synthesis or crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
